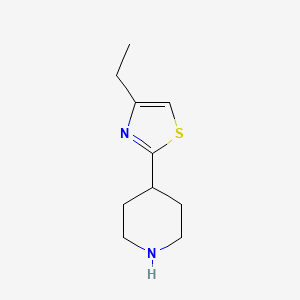

4-(4-Ethyl-1,3-thiazol-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-9-7-13-10(12-9)8-3-5-11-6-4-8/h7-8,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCNHWZSBCOUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Ethyl 1,3 Thiazol 2 Yl Piperidine

Established Synthetic Routes for the 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine Core Structure

The synthesis of the core structure of 4-(4-ethyl-1,3-thiazol-2-yl)piperidine can be approached by constructing the piperidine (B6355638) and thiazole (B1198619) rings separately, followed by their coupling, or by forming one ring onto a pre-existing substituted precursor of the other.

Reductive Amination Strategies for Piperidine Ring Construction

Reductive amination is a cornerstone for the formation of C-N bonds and is a widely used method for synthesizing piperidine rings. nih.govharvard.edumasterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com

A common precursor for the piperidine moiety in the target molecule is N-Boc-4-piperidone. Reductive amination of N-Boc-4-piperidone with a suitable amine, followed by deprotection, can yield the desired substituted piperidine. researchgate.net For instance, a reductive amination reaction between N-Boc-piperidin-4-one and an appropriate amine can be successfully employed. researchgate.net A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the iminium ion in the presence of the carbonyl group. harvard.edumasterorganicchemistry.com The reaction is often carried out in a one-pot procedure. harvard.eduyoutube.com

The general mechanism involves the initial formation of a hemiaminal, followed by dehydration to form an iminium ion, which is then reduced by the hydride reagent. youtube.com The choice of solvent and the control of pH are crucial for the efficiency of the reaction. harvard.edu

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces iminium ions over ketones/aldehydes. Toxic byproducts. | harvard.edumasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Highly selective, mild, and does not release toxic cyanide. | harvard.edu |

| Hydrogen (H2) with Catalyst (e.g., Pd/C) | A classic method, often requiring higher pressure and temperature. | mdpi.com |

Thiazole Ring Formation Techniques (e.g., Hantzsch Synthesis, Ring Closure Reactions)

The Hantzsch thiazole synthesis is the most prominent method for constructing the thiazole ring. nih.govnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. nih.govnih.gov For the synthesis of the 4-ethyl-1,3-thiazole moiety, the key starting materials would be 1-bromo-2-butanone (B1265390) (an α-haloketone) and a suitable thioamide, such as piperidine-4-carbothioamide.

The classical Hantzsch synthesis often involves heating the reactants in a solvent like ethanol. nih.gov The reaction proceeds through the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. nih.gov

Several modifications and optimizations of the Hantzsch synthesis have been developed to improve yields and reaction conditions. nih.govresearchgate.net These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov For example, microwave-assisted Hantzsch reactions have been shown to provide N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (up to 95%) in as little as 30 minutes. nih.gov Solvent-free conditions and the use of solid-supported catalysts, such as silica-supported tungstosilisic acid, have also been employed to create more environmentally friendly and efficient processes. nih.govresearchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Hantzsch Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate | nih.gov |

| Microwave Irradiation | Minutes | High | nih.gov |

Key Coupling Reactions and Functional Group Interconversions

Once the piperidine and thiazole rings are synthesized, they can be joined through various coupling reactions. A common strategy involves the coupling of a pre-functionalized piperidine with a functionalized thiazole. For example, a 2-halothiazole can be coupled with a piperidine derivative.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. In this context, 4-aminopiperidine (B84694) could be coupled with a 2-halo-4-ethylthiazole.

Alternatively, functional group interconversions can be employed. For instance, a piperidine with a carboxylic acid group can be converted to a thioamide, which can then undergo a Hantzsch synthesis. Conversely, a piperidine-4-carboxamide can be synthesized and subsequently used in the thiazole ring formation. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Atom Economy in 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine Production

In the context of the Hantzsch thiazole synthesis, several factors can be optimized. The choice of solvent can have a significant impact on the reaction rate and yield. nih.gov One-pot, multi-component reactions, where the α-haloketone, thioamide, and sometimes another component are reacted together, can improve atom economy and reduce the number of purification steps. nih.govresearchgate.net The use of heterogeneous catalysts, such as silica-supported tungstosilisic acid, allows for easier separation and recycling of the catalyst, contributing to a greener process. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for optimizing reactions. nih.gov It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov For the Hantzsch synthesis, optimizing the temperature and reaction time under microwave irradiation can lead to significant improvements in efficiency. nih.gov

Preparation of Analogues and Derivatives through Targeted Chemical Modifications of 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine

The synthesis of analogues and derivatives of 4-(4-ethyl-1,3-thiazol-2-yl)piperidine allows for the exploration of structure-activity relationships. A primary site for modification is the nitrogen atom of the piperidine ring.

N-Substitution Reactions on the Piperidine Moiety

The secondary amine of the piperidine ring in 4-(4-ethyl-1,3-thiazol-2-yl)piperidine is a versatile handle for introducing a wide range of substituents. N-alkylation is a common modification that can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. nih.gov

Other N-substitution reactions include acylation with acyl chlorides or anhydrides to form amides, and reductive amination with aldehydes or ketones to introduce N-alkyl groups with more complex structures. Michael addition reactions with α,β-unsaturated compounds, such as acrylates or acrylonitrile, can also be used to introduce functionalized alkyl chains onto the piperidine nitrogen. researchgate.netmdpi.com The synthesis of N-substituted piperidines from a piperidone precursor often involves a reductive amination step. researchgate.net

These modifications allow for the fine-tuning of the physicochemical properties of the molecule, which can be crucial for its biological activity.

Table 3: Examples of N-Substitution Reactions on Piperidine

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkylpiperidine | nih.gov |

| N-Acylation | Acyl chloride, Base | N-Acylpiperidine | mdpi.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkylpiperidine | researchgate.net |

| Michael Addition | α,β-Unsaturated compound | N-Functionalized alkylpiperidine | mdpi.com |

Structural Diversification of the Thiazole Ring (e.g., Ethyl Group Variation, Heteroaryl Substitutions)

The functionalization of the thiazole ring, particularly at the 4-position, is a key strategy for modulating the biological activity and physicochemical properties of 4-(4-ethyl-1,3-thiazol-2-yl)piperidine analogs. This includes variations of the ethyl group and the introduction of different heteroaryl substituents.

One common approach to diversify the substituent at the 4-position of the thiazole ring involves the Hantzsch thiazole synthesis, a classical method that condenses a thioamide with an α-haloketone. By utilizing different α-haloketones, a variety of substituents can be introduced. For instance, the reaction of a piperidine-2-thiocarboxamide with 1-bromo-2-butanone would yield the parent 4-ethylthiazole (B173719) derivative. To introduce variations, other α-haloketones can be employed.

While direct modification of the ethyl group on a pre-formed thiazole ring can be challenging, synthetic strategies often involve the introduction of a functionalized precursor that can be later modified. For example, the use of an α-haloketone bearing a protected hydroxyl group or a vinyl group allows for post-synthetic modifications.

Table 1: Examples of 4-Substituted Thiazole Analogs and Potential Synthetic Precursors

| 4-Substituent | Potential α-Haloketone Precursor | Potential Post-Synthetic Modification |

| 1-Hydroxyethyl | 1-Bromo-2-hydroxybutane (protected) | Deprotection |

| Vinyl | 1-Bromo-3-buten-2-one | Heck coupling, Michael addition |

| Phenyl | 2-Bromoacetophenone | N/A |

| 4-Fluorophenyl | 2-Bromo-1-(4-fluorophenyl)ethanone | N/A |

The introduction of other heteroaryl groups at the 4-position can be achieved through similar synthetic logic, employing the corresponding heteroaryl α-haloketones in the Hantzsch synthesis.

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for the late-stage functionalization of the thiazole ring. A pre-functionalized thiazole, for example, a 4-halothiazole derivative, can be coupled with a variety of boronic acids or stannanes to introduce diverse aryl and heteroaryl moieties.

Elaboration of the Linker Region between Piperidine and Thiazole Rings

Modification of the linker connecting the piperidine and thiazole rings offers another avenue for structural diversification, potentially influencing the compound's conformational flexibility and interaction with biological targets. The direct linkage between the piperidine C4 and thiazole C2 positions is the most direct connection. However, the introduction of different linker moieties can be explored.

One strategy involves the synthesis of a 4-functionalized piperidine that can be subsequently used to construct the thiazole ring. For example, starting with a protected 4-piperidinecarboxaldehyde, a Wittig reaction could be employed to introduce a two-carbon linker, which could then be further elaborated to form the thiazole ring.

Alternatively, a pre-formed thiazole with a functionalized side chain at the 2-position can be reacted with a piperidine derivative. For instance, a 2-(chloromethyl)-4-ethylthiazole could undergo nucleophilic substitution with piperidine to introduce a one-carbon methylene (B1212753) linker.

Table 2: Examples of Linker Modifications and Potential Synthetic Strategies

| Linker | Potential Synthetic Strategy | Key Intermediates |

| -CH₂- | Nucleophilic substitution | 2-(Chloromethyl)-4-ethylthiazole, Piperidine |

| -CH₂CH₂- | Reductive amination | 2-(4-Ethylthiazol-2-yl)acetaldehyde, Piperidine |

| -C(O)NH- | Amide coupling | 4-Ethylthiazole-2-carboxylic acid, 4-Aminopiperidine |

These synthetic approaches allow for the systematic exploration of the chemical space around the 4-(4-ethyl-1,3-thiazol-2-yl)piperidine scaffold, enabling the generation of a library of analogs with diverse structural features for further investigation.

Advanced Structural Elucidation and Spectroscopic Analysis of 4 4 Ethyl 1,3 Thiazol 2 Yl Piperidine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive tool for elucidating the detailed molecular structure of organic compounds in solution. core.ac.uk For 4-(4-ethyl-1,3-thiazol-2-yl)piperidine, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides unambiguous assignment of all proton and carbon signals and offers profound insights into the molecule's preferred conformation. researchgate.netnih.gov

The piperidine (B6355638) ring is known to adopt a stable chair conformation. nih.govnih.gov In the case of 4-(4-ethyl-1,3-thiazol-2-yl)piperidine, this leads to distinct axial and equatorial positions for the protons at carbons 2, 3, 5, and 6. The proton at C4, attached to the thiazole (B1198619) substituent, would likely prefer an equatorial position to minimize steric hindrance. Analysis of proton NMR spectra of similar 3-substituted piperidine-2,6-diones shows that bulky aromatic substituents can exist in an axial position, indicating that conformational preferences are influenced by a balance of steric and electronic factors. nih.gov

Two-dimensional NMR techniques are crucial for definitive assignments. ipb.pt

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network within the piperidine and ethyl fragments, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting the molecular fragments, showing long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the piperidine H4 proton and the thiazole C2 carbon, as well as between the ethyl CH₂ protons and the thiazole C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is critical for stereochemical and conformational analysis. nih.gov For instance, NOESY spectra could confirm the relative orientation of the thiazole ring with respect to the piperidine ring.

The chemical shifts are influenced by the electronic environment and the solvent used. ipb.pt The presence of electron-withdrawing groups or N-oxidation in piperidine rings typically causes a deshielding (downfield shift) of the adjacent C-2 and C-6 ring carbons. researchgate.net

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|---|

| Piperidine N-H | ¹H | ~1.5-2.5 | - | Broad singlet, exchangeable with D₂O |

| Piperidine C2/C6 | ¹³C | - | ~45-50 | Adjacent to nitrogen researchgate.net |

| Piperidine H2/H6 (ax, eq) | ¹H | ~2.6-3.2 | - | Complex multiplets |

| Piperidine C3/C5 | ¹³C | - | ~30-35 | |

| Piperidine H3/H5 (ax, eq) | ¹H | ~1.5-2.0 | - | Complex multiplets |

| Piperidine C4 | ¹³C | - | ~40-45 | |

| Piperidine H4 | ¹H | ~3.0-3.5 | - | Multiplet |

| Thiazole C2 | ¹³C | - | ~165-170 | Attached to piperidine and S, N atoms ipb.pt |

| Thiazole C4 | ¹³C | - | ~145-150 | Attached to ethyl group |

| Thiazole C5 | ¹³C | - | ~110-115 | |

| Thiazole H5 | ¹H | ~6.8-7.2 | - | Singlet |

| Ethyl CH₂ | ¹³C | - | ~20-25 | |

| Ethyl CH₂ | ¹H | ~2.7-2.9 | - | Quartet |

| Ethyl CH₃ | ¹³C | - | ~12-15 | |

| Ethyl CH₃ | ¹H | ~1.2-1.4 | - | Triplet |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. For 4-(4-ethyl-1,3-thiazol-2-yl)piperidine (molecular formula C₁₀H₁₆N₂S), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

The predicted monoisotopic mass of the neutral molecule is 196.10342 Da. uni.lu In electrospray ionization (ESI), the molecule is expected to be readily protonated, forming the molecular ion [M+H]⁺ with a predicted m/z of 197.11070. uni.lu Other common adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), can also be observed. uni.luuni.lu

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural data. The fragmentation pathways for piperidine and thiazole derivatives often involve characteristic losses.

Loss of the ethyl group: A common fragmentation would be the cleavage of the ethyl group from the thiazole ring, resulting in the loss of 28 Da (C₂H₄ via McLafferty rearrangement) or 29 Da (C₂H₅ radical).

Piperidine Ring Opening: Fragmentation of the piperidine ring is a well-documented pathway for related structures. researchgate.netresearchgate.net This can occur through various ring-opening mechanisms, leading to a series of smaller fragment ions.

Thiazole Ring Fragmentation: The thiazole ring itself can fragment, although it is a relatively stable aromatic system.

Analysis of fragmentation patterns of related S-substituted oxadiazole derivatives shows that cleavage often occurs at the bond adjacent to the sulfur atom. researchgate.netresearchgate.net

| Ion Species | Predicted m/z | Source of Data |

|---|---|---|

| [M]⁺ | 196.10287 | PubChem uni.lu |

| [M+H]⁺ | 197.11070 | PubChem uni.luuni.lu |

| [M+Na]⁺ | 219.09264 | PubChem uni.luuni.lu |

| [M+K]⁺ | 235.06658 | PubChem uni.luuni.lu |

| [M+H-C₂H₄]⁺ | 169.0799 | Hypothesized Fragment |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds within that group to stretch or bend. libretexts.org The IR spectrum of 4-(4-ethyl-1,3-thiazol-2-yl)piperidine would display a combination of absorption bands corresponding to the piperidine, thiazole, and ethyl moieties.

Key characteristic absorption bands would include:

N-H Stretch: The secondary amine of the piperidine ring will show a moderate absorption band in the region of 3300-3500 cm⁻¹. vulcanchem.com Coordination to a metal or strong hydrogen bonding can shift this frequency. mdpi.com

C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine and ethyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretch from the thiazole ring is expected to appear at a slightly higher frequency, typically in the 3000-3100 cm⁻¹ range. scielo.org.za

C=N Stretch: The carbon-nitrogen double bond within the thiazole ring will exhibit a strong absorption band around 1650-1580 cm⁻¹. scielo.org.zamdpi.com

C=C Stretch: The carbon-carbon double bond of the thiazole ring will have a stretching vibration in the 1590-1475 cm⁻¹ region.

C-N Stretch: The C-N stretching of the piperidine amine and the thiazole ring will appear in the fingerprint region, typically between 1350 cm⁻¹ and 1200 cm⁻¹. researchgate.net

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiazole ring are typically weak and appear in the fingerprint region, around 800-600 cm⁻¹. scielo.org.za

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Piperidine N-H | Stretch | 3300 - 3500 | Medium |

| Thiazole C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Ethyl/Piperidine C-H | Stretch | 2850 - 2960 | Strong |

| Thiazole C=N | Stretch | 1580 - 1650 | Medium-Strong scielo.org.za |

| Thiazole C=C | Stretch | 1475 - 1590 | Medium |

| C-N | Stretch | 1200 - 1350 | Medium researchgate.net |

| C-S | Stretch | 600 - 800 | Weak scielo.org.za |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While no crystal structure for 4-(4-ethyl-1,3-thiazol-2-yl)piperidine has been reported in the literature, analysis of closely related structures allows for a detailed prediction of its solid-state architecture. researchgate.netmdpi.comnih.gov

In known crystal structures of similar compounds, piperidine rings have been observed in both chair and boat conformations, although the chair is far more common. nih.gov The specific conformation and packing are dependent on the substituents and the crystallization conditions.

Chiral Resolution and Stereoisomeric Characterization of Enantiomerically Pure Forms

The parent molecule, 4-(4-ethyl-1,3-thiazol-2-yl)piperidine, is achiral. It possesses a plane of symmetry that bisects the N-H bond, the C1-C4 axis of the piperidine ring, and the attached thiazole ring. Therefore, it does not exist as a pair of enantiomers and does not require chiral resolution.

However, chirality can be introduced into analogues of this compound through substitution. For example, substitution at C2, C3, C5, or C6 of the piperidine ring would create at least one stereocenter. If a substituent were added at C3, for instance, the molecule would become chiral, and its enantiomers could potentially exhibit different biological activities.

The characterization and separation of such chiral analogues would be essential.

Chiral NMR Spectroscopy: Enantiomers can often be distinguished by NMR through the use of a chiral solvating agent or a chiral derivatizing agent. For example, chiral crown ethers can form diastereomeric complexes with protonated piperidines, leading to separate signals for the enantiomers in both ¹H and ¹³C NMR spectra. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard and effective method for both the analytical quantification of enantiomeric excess (ee) and the preparative separation of enantiomers.

The stereochemical outcome of synthetic routes producing chiral analogues would need to be carefully analyzed, and methods for enantioselective synthesis would be desirable to access enantiomerically pure forms for further study. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 4 Ethyl 1,3 Thiazol 2 Yl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and optimizing the molecular geometry of thiazole (B1198619) and piperidine-containing compounds. researchgate.net DFT studies on related heterocyclic systems have been used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

For a compound like 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine, DFT calculations would typically involve optimizing the 3D geometry to its lowest energy state. This process provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such information is invaluable for understanding potential non-covalent interactions with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For derivatives of 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine, this method is crucial for identifying potential biological targets and understanding the structural basis of their activity.

In studies involving similar thiazole and piperidine (B6355638) scaffolds, molecular docking has been successfully employed to predict binding modes within the active sites of various enzymes, such as kinases and proteases. nih.govnih.gov The process involves placing the ligand into the binding site of a receptor and evaluating the binding energy for numerous poses. These simulations can identify key intermolecular interactions, including:

Hydrogen bonds: Often involving the piperidine nitrogen or the thiazole nitrogen.

Hydrophobic interactions: Typically involving the ethyl group and the aliphatic parts of the piperidine ring.

Pi-stacking or pi-cation interactions: Involving the thiazole ring.

For instance, docking studies on N-substituted piperidine derivatives have revealed that binding free energies can be significantly low, indicating strong and stable interactions with the target protein. researchgate.net These simulations guide the rational design of more potent and selective inhibitors by suggesting modifications to the molecular structure to enhance these interactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability Assessment

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of both the ligand and the protein, and the persistence of key intermolecular interactions. nih.gov

For a docked complex of 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine, an MD simulation would track the trajectory of all atoms over a period of nanoseconds. Analysis of this trajectory helps to:

Confirm the stability of the binding pose predicted by docking.

Analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the system has reached equilibrium.

Investigate the root-mean-square fluctuation (RMSF) of individual amino acid residues to identify flexible regions of the binding site.

Monitor the hydrogen bonds and other interactions throughout the simulation to verify their stability.

Studies on related thiazole derivatives have used MD simulations to confirm that the ligand remains stably bound within the active site, validating the docking results. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of analogs based on the 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine scaffold, a QSAR study would involve calculating a large number of molecular descriptors for each compound. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., LogP), electronic properties, and steric attributes. nih.gov A mathematical model is then developed using techniques like multiple linear regression or machine learning to correlate these descriptors with experimentally determined biological activity.

A robust QSAR model, validated by internal and external statistical metrics (e.g., R², Q²), can be a powerful tool for: nih.gov

Identifying the key molecular features that positively or negatively influence biological activity.

Predicting the activity of novel derivatives, thereby prioritizing synthetic efforts.

Understanding the mechanism of action at a molecular level.

Studies on other thiazolidine (B150603) derivatives have successfully generated QSAR models that show a high correlation between descriptors related to polarizability, electronegativity, and surface area with their biological activity. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to search large chemical databases for novel compounds that fit the model, a process known as virtual screening.

Starting with a known active compound like 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine or a set of its analogs, a pharmacophore model could be generated. This model would likely include features such as a hydrophobic group (the ethyl moiety), a hydrogen bond acceptor (thiazole nitrogen), and a basic nitrogen (piperidine amine). In a study on other thiazole derivatives, pharmacophore features were successfully derived from a known inhibitor and used to design new, potent compounds. nih.gov This approach allows for the rapid identification of diverse chemical structures that could serve as starting points for new drug discovery projects. nih.gov

In Silico Predictions of Theoretical Physicochemical Parameters and Metabolic Stability

In silico tools are widely used to predict the physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of compounds at an early stage of research. msu-journal.comijpsr.com For 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine, various parameters can be calculated using publicly available software and databases. uni.lu These predictions help assess the "drug-likeness" of the molecule.

Below is a table of predicted physicochemical properties for 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine. uni.lu

| Property | Predicted Value | Source |

| Molecular Formula | C10H16N2S | PubChem uni.lu |

| Monoisotopic Mass | 196.10342 Da | PubChem uni.lu |

| XlogP | 1.9 | PubChem uni.lu |

| SMILES | CCC1=CSC(=N1)C2CCNCC2 | PubChem uni.lu |

| InChIKey | SVCNHWZSBCOUFX-UHFFFAOYSA-N | PubChem uni.lu |

This table is interactive. Click on the headers to sort.

Additionally, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, are available. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 197.11070 | 143.4 |

| [M+Na]+ | 219.09264 | 149.9 |

| [M-H]- | 195.09614 | 145.7 |

This table is interactive. Click on the headers to sort. m/z refers to the mass-to-charge ratio. uni.lu

Molecular Interactions and Biological Target Engagement of 4 4 Ethyl 1,3 Thiazol 2 Yl Piperidine and Analogues

Receptor Binding Affinity Profiling using In Vitro Biochemical Assays (e.g., Radioligand Binding, Fluorescence Polarization)

The initial step in profiling the activity of novel compounds like 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine involves screening them against a panel of biological targets. Radioligand binding assays are a classic and robust method for this purpose. In these assays, a radiolabeled ligand with known affinity for a specific receptor is used. The test compound's ability to displace this radioligand is measured, allowing for the determination of its binding affinity, typically expressed as the inhibition constant (Ki) or IC50 value.

The thiazole-piperidine scaffold is a common motif in ligands targeting various neurotransmitter receptors, suggesting that 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine could exhibit similar activities.

Histamine (B1213489) H3 Receptor (H3R): The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for neurological and cognitive disorders. nih.gov Thiazole (B1198619) derivatives have been explored as H3R antagonists. For instance, studies on N-methyl-2-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine derivatives, close analogues containing a piperazine (B1678402) ring instead of piperidine (B6355638), revealed high affinity for the H3R. nih.gov The compound ADS-531 showed a pKi of 7.5 at the rat H3R and a significantly higher affinity of 8.5 at the human H3R. nih.gov Another multi-target ligand, ST-2223, which incorporates a classical non-imidazole H3R pharmacophore, displayed a high affinity for the human H3R with a Ki value of 4.8 nM. mdpi.com These findings highlight the importance of the substituted thiazole core in achieving potent H3R binding.

Muscarinic M4 Receptor (M4R): The M4 muscarinic acetylcholine (B1216132) receptor is implicated in the pathophysiology of schizophrenia, making it an attractive target for antipsychotic drug development. nih.gov Positive allosteric modulators (PAMs) of the M4R are of particular interest. While direct data on 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine is unavailable, related structures have been identified as M4 PAMs. For example, VU0467154, based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core, demonstrates the utility of the piperidine moiety in engaging this receptor. nih.gov Similarly, the discovery of ML293, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide, as a selective M4 PAM underscores the role of the thiazole ring in M4 receptor modulation. nih.gov

Nociceptin Receptor (NOP): The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family and is involved in pain, mood, and reward pathways. nih.govnih.gov The piperidine scaffold is a key structural element in many NOP receptor ligands. Research on a series of N-(4-piperidinyl)-2-indolinones showed that modifications to the piperidine N-substituent could produce both potent agonists and antagonists at the NOP receptor, indicating the piperidine ring is crucial for determining functional activity at this target. nih.gov

Table 1: Binding Affinities of Thiazole Analogues at Neurotransmitter Receptors

| Compound/Analogue | Receptor | Assay Type | Affinity Metric | Value | Source |

| ADS-531 | Human Histamine H3 | Radioligand Binding | pKi | 8.5 ± 0.1 | nih.gov |

| ADS-531 | Rat Histamine H3 | Radioligand Binding | pKi | 7.5 ± 0.1 | nih.gov |

| ST-2223 | Human Histamine H3 | Radioligand Binding | Ki | 4.8 nM | mdpi.com |

| ST-2223 | Human Dopamine D2 | Radioligand Binding | Ki | 19.8 nM | mdpi.com |

| ST-2223 | Human Dopamine D3 | Radioligand Binding | Ki | 2.0 nM | mdpi.com |

While the NOP receptor is related to the classical opioid receptors (mu, delta, kappa), ligands often show varying degrees of selectivity. Evaluating the binding profile of a compound across all four receptor types is essential to understand its potential pharmacological effects. A novel class of delta-opioid receptor agonists based on a piperidine ring with an exocyclic double bond demonstrated high affinity and excellent selectivity for the delta receptor over the mu and kappa receptors. nih.gov For example, the compound N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) had an IC50 of 0.87 nM for the delta receptor, with selectivity ratios (mu/delta and kappa/delta) of 4370 and 8590, respectively. nih.gov This indicates that the piperidine scaffold can be engineered to achieve high selectivity for a specific opioid receptor subtype.

Enzyme Inhibition Kinetics and Mechanistic Studies using In Vitro Biochemical Assays

Beyond receptors, the thiazole-piperidine scaffold may interact with various enzymes. In vitro enzyme assays are used to determine a compound's inhibitory potency (IC50) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed, or irreversible).

D1 protease is a C-terminal processing protease in plants and has been investigated as a target for herbicides. nih.gov Studies on benzothiazole (B30560) derivatives, which share the core thiazole ring, have shown promising D1 protease inhibitory activities. nih.gov Molecular docking studies of these compounds suggest they can fit into the active site of the D1 protease, indicating a probable binding model. nih.gov This suggests that other thiazole-containing structures, potentially including 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine, could be explored for similar inhibitory properties against this or other proteases.

Acetylcholinesterase (AChE): AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine and is a key target in the treatment of Alzheimer's disease. nih.govnih.gov The thiazole heterocycle is a privileged scaffold in the design of AChE inhibitors. A benzylpiperidine-linked diarylthiazole derivative was reported to have potent AChE inhibitory activity with an IC50 value of 0.30 µM. acs.org Furthermore, a series of benzimidazole-based thiazole derivatives showed significant inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the low micromolar to nanomolar range. nih.gov For example, some 1,3,4-thiadiazole (B1197879) derivatives exhibited remarkable AChE inhibition in the nanomolar range, with compound 7e (IC50 = 1.82 nM) being more potent than the standard drug donepezil. tbzmed.ac.ir

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.govresearchgate.net Thiazole and related thiadiazole derivatives have been identified as potent urease inhibitors. nih.govnih.gov A series of nih.govnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole derivatives exhibited outstanding urease inhibition with IC50 values ranging from 0.87 to 8.32 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.54 µM). nih.gov Kinetic analysis of the most potent derivative from that series revealed a competitive mode of inhibition. nih.gov

Table 2: Enzyme Inhibitory Activity of Thiazole Analogues

| Compound Class | Enzyme | Inhibition Metric | Potency Range | Inhibition Type | Source |

| Benzylpiperidine-linked diarylthiazole | Acetylcholinesterase | IC50 | 0.30 µM | Not Specified | acs.org |

| Benzimidazole-based thiazoles | Acetylcholinesterase | IC50 | 0.10 - 11.10 µM | Not Specified | nih.gov |

| Benzimidazole-based thiazoles | Butyrylcholinesterase | IC50 | 0.20 - 14.20 µM | Not Specified | nih.gov |

| nih.govnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazoles | Urease | IC50 | 0.87 - 8.32 µM | Competitive | nih.gov |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | IC50 | 0.2 ± 0.01 µM | Competitive | nih.gov |

| Thiamidol | Human Tyrosinase | IC50 | 1.1 µmol/L | Not Specified | bohrium.com |

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, making it a prime target for developing agents to treat hyperpigmentation disorders. nih.govnih.gov The thiazole ring is a prominent feature in many potent tyrosinase inhibitors. unimi.it

The mechanism of inhibition can vary. For example, a study on 2-arylbenzothiazole derivatives found that the most potent compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, acted as a competitive inhibitor for both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov In contrast, other thiazole derivatives have been shown to act as noncompetitive inhibitors. nih.gov A notable example is Thiamidol (isobutylamido thiazolyl resorcinol), which is a highly potent inhibitor of human tyrosinase (IC50 = 1.1 µmol/L) but only weakly inhibits mushroom tyrosinase, highlighting potential species-specific differences. bohrium.com Docking studies and kinetic analyses suggest that many thiazole inhibitors function by chelating the copper ions within the enzyme's active site, often through hydroxyl groups attached to a phenyl ring, which itself is attached to the thiazole core. nih.govnih.gov

Kinase Inhibition Profiling (e.g., CDK5, GSK3, VEGFR-2, Akt)

While direct kinase inhibition data for 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine is not extensively documented, the thiazole and piperidine scaffolds are present in numerous compounds known to inhibit a range of protein kinases. The activity of these analogues provides insights into the potential, yet unconfirmed, activity of the subject compound.

Derivatives of 2-aminothiazole (B372263) have been identified as inhibitors of cyclin-dependent kinases (CDKs). For instance, N-aryl aminothiazoles have been shown to be CDK inhibitors, with selectivity for CDK1, CDK2, and CDK4 being dependent on the nature of the N-aryl group. capes.gov.br Some N-2-pyridyl analogues demonstrated pan-CDK inhibitory activity and exhibited anticancer effects in murine leukemia models. capes.gov.br Furthermore, N-acyl-2-aminothiazoles carrying nonaromatic acyl side chains with a basic amine have been developed as potent and selective inhibitors of the CDK2/cycE complex, with one such compound, BMS-387032, entering Phase 1 clinical trials as an antitumor agent. acs.org This compound displayed an IC50 of 48 nM against CDK2/cycE. acs.org

The thiazole moiety is also a key feature in inhibitors of other kinases such as Akt (Protein Kinase B). A series of 2-substituted thiazole carboxamides were identified as potent pan-inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3). nih.gov One of the most potent compounds in this series, compound 5m, inhibited Akt1, Akt2, and Akt3 with IC50 values of 25, 196, and 24 nM, respectively. nih.govlookchem.com This compound also demonstrated antiproliferative activity in prostate cancer cells by inhibiting the phosphorylation of downstream targets like GSK3β. nih.govlookchem.com

Regarding Glycogen Synthase Kinase 3 (GSK-3), both thiazole and piperidine-containing compounds have been investigated as inhibitors. Thiazole derivatives have been explored as potential GSK-3 inhibitors. researchgate.net Additionally, a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides were developed as potent ATP-competitive GSK-3β inhibitors, showing efficacy in a mouse model of mania. researchgate.net

In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, piperidine-containing structures have shown significant inhibitory activity. The introduction of non-aromatic nitrogen heterocycles like piperidine into certain molecular scaffolds has resulted in significant VEGFR-2 inhibitory activity. nih.gov For example, in a series of pyrimidine (B1678525) derivatives, the presence of a piperidin-1-yl group led to potent VEGFR-2 inhibition. nih.gov

Table 1: Kinase Inhibition by Thiazole and Piperidine Analogues

| Compound Class | Target Kinase | Key Findings | Reference(s) |

|---|---|---|---|

| N-Aryl Aminothiazoles | CDK1, CDK2, CDK4 | Pan-CDK inhibitory activity, selectivity dependent on N-aryl group. | capes.gov.br |

| N-Acyl-2-aminothiazoles | CDK2/cycE | Potent and selective inhibition (e.g., BMS-387032, IC50 = 48 nM). | acs.org |

| 2-Substituted Thiazole Carboxamides | Akt1, Akt2, Akt3 | Pan-Akt inhibition (e.g., compound 5m, IC50 = 25, 196, 24 nM). | nih.govlookchem.com |

| N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides | GSK-3β | Potent ATP-competitive inhibition, in vivo efficacy. | researchgate.net |

| Pyrimidine Derivatives with Piperidine | VEGFR-2 | Significant inhibitory activity. | nih.gov |

UDP-Galp Mutase Inhibition in Relevant Biochemical Pathways

Uridine diphosphate (B83284) (UDP)-galactopyranose mutase (UGM) is a critical enzyme in the biosynthesis of the cell wall of various pathogens, including Mycobacterium tuberculosis, but is absent in humans, making it an attractive drug target. nih.govacs.org The 2-aminothiazole scaffold has been identified as a promising starting point for the development of UGM inhibitors.

Research has shown that synthetic aminothiazoles can effectively block the UGM from Klebsiella pneumoniae and Mycobacterium tuberculosis, leading to the inhibition of M. smegmatis growth. acs.orgkiesslinglab.com These 2-aminothiazole inhibitors were found to be competitive with respect to the UDP-Galf substrate. kiesslinglab.com The potency of these inhibitors was directly correlated with their ability to block mycobacterial growth, with the most potent compound having a minimum inhibitory concentration (MIC) of 50 μM. kiesslinglab.com

Further studies have focused on optimizing these non-substrate analogue 2-aminothiazoles. nih.gov While some of these compounds exhibited toxicity to mammalian cells, they were among the most potent UGM inhibitors described. nih.gov The potency of 2-aminothiazole inhibitors against the UGM from C. elegans was found to be similar to that observed against KpUGM. nih.gov

Table 2: UDP-Galp Mutase Inhibition by 2-Aminothiazole Analogues

| Compound Class | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| Synthetic Aminothiazoles | Klebsiella pneumoniae, Mycobacterium tuberculosis | Competitive inhibition of UGM, correlation between inhibitor potency and MIC. | acs.orgkiesslinglab.com |

| 2-Aminothiazole Analogues | C. elegans | Potent inhibition, similar to that against KpUGM. | nih.gov |

Cellular Assays for Functional Activity and Intracellular Pathway Modulation (In Vitro Cell-Based Models)

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., GTPγS binding, cAMP inhibition)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. The binding of an agonist to a GPCR triggers a conformational change that facilitates the exchange of GDP for GTP on the associated G-protein, initiating downstream signaling cascades. Assays measuring the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, are a standard method to determine the agonist activity of a compound at a given GPCR. nih.govnih.gov

Piperidine moieties are common structural features in ligands that target GPCRs. While there is no specific data for 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine, the modulation of GPCR signaling by piperidine-containing compounds is well-established. For instance, the inhibition of phosphodiesterase 4 (PDE4) can significantly modulate signaling through GPCR-cAMP-PKA pathways, with the effect being dependent on the cell type and the intensity of the stimulus. nih.gov

Cellular Antiproliferative Activity and Associated Mechanistic Insights in Defined Cell Lines

The thiazole scaffold is a constituent of numerous compounds with demonstrated antiproliferative activity against a variety of cancer cell lines. nih.govnih.gov For example, nortopsentin analogues, which are bis-indolyl alkaloids, have been modified to include a thiazole ring, and these derivatives have shown antiproliferative effects. nih.gov Specifically, thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines have been synthesized and found to inhibit the growth of HCT-116 colorectal cancer cells at low micromolar concentrations. nih.gov Some of these compounds were also shown to inhibit CDK1 with GI50 values in the sub-micromolar range. nih.gov

Derivatives of 4-thiazolidinone (B1220212), which is structurally related to the thiazole in the compound of interest, also exhibit significant antiproliferative properties. nih.govdmed.org.ua These compounds have been shown to induce apoptosis and affect the cell cycle in various cancer cell lines. nih.gov For instance, certain 4-thiazolidinone derivatives displayed potent inhibitory activity against the A549 lung carcinoma cell line. dmed.org.ua

Table 3: Antiproliferative Activity of Thiazole Analogues

| Compound Class | Cell Line(s) | Key Mechanistic Insights | Reference(s) |

|---|---|---|---|

| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | HCT-116 (Colorectal) | Inhibition of CDK1, induction of apoptosis, G2/M cell cycle arrest. | nih.gov |

| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines | HCT-116 (Colorectal) | Induction of autophagic death or apoptosis, G1 cell cycle arrest. | nih.gov |

| 4-Thiazolidinone Derivatives | A549 (Lung), various others | Induction of apoptosis, cell cycle effects. | nih.govdmed.org.ua |

Antimicrobial Activity Assessment against Specific Microorganisms

The thiazole and piperidine/piperazine rings are frequently found in compounds with antimicrobial properties. While direct antimicrobial data for 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine is not available, the activity of its analogues suggests potential in this area.

A series of piperazine-tethered thiazole compounds were synthesized and screened for antiplasmodial activity against Plasmodium falciparum. nih.gov One hit compound demonstrated an EC50 of 102 nM against the chloroquine-resistant Dd2 strain. nih.gov Another study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) showed antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for PNT was suggested to involve inhibition of DNA gyrase. nih.gov

Furthermore, N-(thiazol-2-yl)benzenesulfonamide derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The isopropyl substituted derivative in this series exhibited a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.gov

Table 4: Antimicrobial Activity of Thiazole and Piperazine/Piperidine Analogues

| Compound Class | Target Microorganism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Piperazine-tethered Thiazoles | Plasmodium falciparum (Dd2 strain) | Potent antiplasmodial activity (EC50 = 102 nM for hit compound). | nih.gov |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | S. epidermidis, S. aureus, MRSA | Antimicrobial activity, DNA gyrase inhibition. | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | Potent antibacterial activity (MIC = 3.9 μg/mL for isopropyl derivative). | nih.gov |

Investigation of Anti-inflammatory Mechanisms at the Cellular and Molecular Level

Thiazole and piperidine-containing compounds have been investigated for their anti-inflammatory properties. For example, novel thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and shown to possess considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds approaching or exceeding the activity of ibuprofen. biointerfaceresearch.comresearchgate.net

In another study, pyrazolyl thiazolone derivatives containing a piperidine moiety were designed as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the inflammatory cascade. nih.gov Additionally, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones showed significant anti-inflammatory activity in the carrageenan footpad edema test with low ulcerogenic potential compared to indomethacin. nih.gov

Table 5: Anti-inflammatory Activity of Thiazole and Piperidine Analogues

| Compound Class | In Vivo/In Vitro Model | Key Mechanistic Insights | Reference(s) |

|---|---|---|---|

| Thiazolo[4,5-b]pyridine Derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory effects, comparable to ibuprofen. | biointerfaceresearch.comresearchgate.net |

| Pyrazolyl Thiazolones with Piperidine | In vitro enzyme assays | Potential dual inhibition of COX-2 and 15-LOX. | nih.gov |

| Substituted Piperazinyl Oxadiazoles | Carrageenan footpad edema | Significant anti-inflammatory activity with low ulcerogenic incidence. | nih.gov |

Ligand-Target Co-crystallization and Structural Biology Investigations of 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine and Analogues

As of the latest available scientific literature and structural databases, there are no publicly accessible records of ligand-target co-crystallization or detailed structural biology investigations specifically for the compound 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine . Extensive searches of prominent databases such as the Protein Data Bank (PDB) and comprehensive reviews of medicinal chemistry literature did not yield any deposited crystal structures or dedicated studies elucidating the precise binding mode of this particular molecule with a biological target.

The absence of such data indicates that, to date, the three-dimensional structure of 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine in complex with a protein or other biological macromolecule has not been determined and/or made public. Structural biology techniques, most notably X-ray crystallography and cryo-electron microscopy (cryo-EM), are instrumental in visualizing the intricate molecular interactions between a ligand and its target at an atomic level. These interactions, which include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are fundamental to understanding the basis of a compound's biological activity, guiding lead optimization, and designing more potent and selective analogues.

While research exists on the broader class of thiazole and piperidine-containing compounds, which have been investigated for a wide array of biological activities, this information is not specific enough to detail the molecular interactions of 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine. For instance, various thiazole derivatives have been the subject of molecular docking studies to predict their binding modes with targets ranging from cyclin-dependent kinases to tubulin. However, these computational predictions await experimental validation through techniques like co-crystallization.

Without experimental structural data for 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine or its very close analogues, any discussion of its specific molecular interactions and biological target engagement would be purely speculative. The scientific community awaits further research that may include the successful co-crystallization of this compound with its biological target, which would provide invaluable insights into its mechanism of action.

Analytical Methodologies for 4 4 Ethyl 1,3 Thiazol 2 Yl Piperidine in Research Matrices

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis in In Vitro Assay Samples

Chromatographic methods are the cornerstone for determining the purity of chemical compounds and for their quantification in experimental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.

For a compound like 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine, a Reverse-Phase HPLC (RP-HPLC) method would likely be the first choice. This technique separates compounds based on their hydrophobicity. A hypothetical RP-HPLC method could involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would most likely be performed using a UV detector, as the thiazole (B1198619) ring is expected to have a UV chromophore.

Gas Chromatography could also be a viable option, particularly for assessing the purity of the synthesized compound, assuming it is sufficiently volatile and thermally stable. A typical GC analysis would use a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) would provide a robust and sensitive response for this organic molecule. For quantitative analysis in in vitro samples, derivatization might be necessary to improve volatility and detection.

Table 1: Hypothetical Chromatographic Conditions for Analysis of 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine

| Parameter | HPLC | GC |

| Column | C18, 4.6 x 250 mm, 5 µm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Helium or Nitrogen |

| Flow Rate/Gas Flow | 1.0 mL/min | 1-2 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) | Flame Ionization Detector (FID) |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 100-280 °C) |

This table presents hypothetical conditions and would require experimental optimization and validation for 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine.

Spectrophotometric Methods for Concentration Determination in Biochemical and Cellular Assays

UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of a compound in solution, provided it has a suitable chromophore and is the only absorbing species at the analytical wavelength. The thiazole ring in 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine is expected to absorb UV light.

To determine its concentration, a pure sample of the compound would be dissolved in a suitable solvent (one that does not absorb in the same region), and its absorbance spectrum would be recorded. The wavelength of maximum absorbance (λmax) would be identified. A calibration curve would then be generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in unknown samples, such as those from biochemical and cellular assays, could then be determined by measuring their absorbance and interpolating the concentration from the calibration curve, following Beer-Lambert Law.

Advanced Detection Techniques for Trace Analysis in Complex Biological Research Matrices (e.g., cell lysates, enzyme reaction mixtures)

For the detection and quantification of trace amounts of 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine in complex biological matrices like cell lysates or enzyme reaction mixtures, more sophisticated and sensitive techniques are required. The complexity of these matrices can interfere with the analysis, necessitating a high degree of selectivity.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for this type of analysis. This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of a mass spectrometer. After chromatographic separation, the compound would be ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio (m/z) detected. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (LC-MS/MS) would be employed. In this setup, a specific parent ion of the compound is selected, fragmented, and a specific fragment ion is monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides very high sensitivity and specificity, allowing for reliable quantification even in complex biological samples.

Table 2: Predicted Mass Spectrometric Data for 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine

| Adduct | Predicted m/z |

| [M+H]+ | 197.1107 |

| [M+Na]+ | 219.0926 |

Data is based on theoretical calculations and would need to be confirmed by experimental analysis.

Emerging Research Perspectives and Future Directions for 4 4 Ethyl 1,3 Thiazol 2 Yl Piperidine

Rational Design and Synthesis of Novel Chemical Scaffolds Based on the 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine Framework

The rational design of new chemical entities based on the 4-(4-ethyl-1,3-thiazol-2-yl)piperidine framework is a key area for future research. This involves the systematic modification of the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. The piperidine (B6355638) and thiazole (B1198619) rings serve as versatile building blocks for creating diverse molecular architectures. ajchem-a.comnih.gov

Future synthetic strategies will likely focus on multicomponent reactions to assemble polyheterocyclic systems containing the 2-arylpiperidine subunit in a highly efficient manner. nih.gov The development of novel synthetic methods, such as light-mediated intramolecular radical carbocyclization, could also be employed to create fluorinated derivatives of piperidine-containing compounds. nih.gov The synthesis of highly substituted piperidine analogs is a significant task in organic chemistry, given their prevalence in bioactive natural products and synthetic drugs. ajchem-a.com

The design of novel scaffolds can be guided by structure-activity relationship (SAR) studies. For instance, in a series of piperidine-based influenza virus inhibitors, it was found that the ether linkage between a quinoline (B57606) and the piperidine ring was critical for inhibitory activity. nih.gov Similarly, for phenethylthiazolylthiourea (PETT) derivatives, rational design based on the non-nucleoside inhibitor (NNI) binding pocket of HIV reverse transcriptase led to the identification of potent inhibitors. nih.gov

A systematic exploration of substitutions on both the piperidine and thiazole rings of 4-(4-ethyl-1,3-thiazol-2-yl)piperidine is warranted. The following table outlines potential modifications and their rationale:

| Scaffold Modification | Rationale | Potential Synthetic Approach |

| Piperidine N-functionalization | Introduce diverse functional groups to modulate solubility, cell permeability, and target engagement. | Alkylation, acylation, reductive amination, or cross-coupling reactions. nih.gov |

| Ethyl group modification (Thiazole C4) | Explore the impact of alkyl chain length and branching on binding affinity and selectivity. | Use of different α-haloketones in the Hantzsch thiazole synthesis. |

| Thiazole C5 substitution | Introduce substituents to probe additional binding interactions within a target protein. | Halogenation followed by cross-coupling reactions. |

| Bioisosteric replacement | Replace the thiazole ring with other five-membered heterocycles (e.g., oxadiazole, triazole) to improve metabolic stability and other drug-like properties. nih.gov | De novo synthesis of the corresponding heterocyclic precursors. |

| Conformational constraint | Introduce spirocyclic or bridged systems to lock the conformation and enhance binding affinity. tandfonline.com | Intramolecular cyclization reactions. nih.gov |

The synthesis of such novel scaffolds will enable the construction of a diverse chemical library for screening against a wide range of biological targets. The development of efficient and stereoselective synthetic routes will be crucial for accessing these complex molecules. rsc.org

Development of 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine-Based Molecular Probes for Biological System Interrogation

To elucidate the biological targets and mechanisms of action of 4-(4-ethyl-1,3-thiazol-2-yl)piperidine and its derivatives, the development of molecular probes is essential. mskcc.org These chemical tools, which include fluorescent and radiolabeled analogs, allow for the visualization and quantification of the compound's distribution and target engagement in biological systems. mdpi.comnih.gov

Fluorescent Probes: Fluorescent probes can be designed by conjugating a fluorophore to the 4-(4-ethyl-1,3-thiazol-2-yl)piperidine scaffold. The choice of fluorophore will depend on the specific application, with properties such as brightness, photostability, and spectral characteristics being important considerations. For instance, coumarin-thiazole based scaffolds have been used to create environment-sensitive membrane probes. nih.gov The thiazole ring itself can be part of a fluorogenic system, as seen in probes designed for detecting enzymes. rsc.org The development of probes that exhibit a change in fluorescence upon binding to their target can provide valuable information about target engagement in living cells. mdpi.com

Radiolabeled Probes: For in vivo imaging techniques such as Positron Emission Tomography (PET), radiolabeled versions of 4-(4-ethyl-1,3-thiazol-2-yl)piperidine can be synthesized. nih.gov Isotopes like fluorine-18 (B77423) (¹⁸F) are commonly used for PET probe development due to their favorable decay characteristics. mdpi.com The synthesis of such probes often involves the late-stage introduction of the radioisotope into the molecule. For example, ¹⁸F-labeled spirocyclic piperidine derivatives have been developed as imaging agents for sigma-1 receptors. nih.gov Similarly, a ³H-labeled version could be used for in vitro autoradiography studies to map the distribution of binding sites in tissues. The development of chelator-free radiolabeling methods could also be explored. rsc.org

The following table summarizes potential molecular probes based on the 4-(4-ethyl-1,3-thiazol-2-yl)piperidine framework:

| Probe Type | Label | Potential Application | Design Consideration |

| Fluorescent Probe | Coumarin, BODIPY, etc. | Cellular imaging, target engagement assays, fluorescence polarization. | The linker between the scaffold and fluorophore should not interfere with target binding. |

| PET Probe | ¹⁸F | In vivo imaging of target distribution and occupancy in the brain or peripheral tissues. snmjournals.org | The position of the radiolabel should be metabolically stable. |

| SPECT Probe | ¹²³I, ⁹⁹mTc | In vivo imaging, often with longer half-life isotopes compared to PET. | Requires a suitable position for halogenation or a chelator for technetium. |

| Affinity-based Probe | Biotin (B1667282) | Target identification and validation via pull-down assays and mass spectrometry. | A linker is needed to attach biotin without disrupting binding. |

The development of these molecular probes will be instrumental in advancing our understanding of the pharmacological properties of 4-(4-ethyl-1,3-thiazol-2-yl)piperidine and its derivatives. nih.gov

Advanced Mechanistic Investigations Utilizing Biophysical and Structural Biology Approaches

A deep understanding of how 4-(4-ethyl-1,3-thiazol-2-yl)piperidine and its analogs interact with their biological targets at a molecular level is crucial for lead optimization. elsevierpure.com A variety of biophysical and structural biology techniques can be employed to elucidate these mechanisms. worldscientific.comresearchgate.net

Biophysical Techniques: Several biophysical methods can be used to characterize the binding of small molecules to proteins. nih.govresearchgate.net These techniques provide quantitative data on binding affinity, thermodynamics, and kinetics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_D).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (k_on and k_off) and affinity (K_D) of an interaction in real-time.

Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in protein melting temperature upon ligand binding, which can be used for screening and hit validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site and the conformational changes in both the ligand and the protein upon complex formation.

Structural Biology Approaches: Determining the three-dimensional structure of the 4-(4-ethyl-1,3-thiazol-2-yl)piperidine scaffold bound to its target protein is a major goal.

X-ray Crystallography: This technique can provide a high-resolution atomic model of the ligand-protein complex, revealing the precise binding mode and key interactions. This structural information is invaluable for structure-based drug design.

Cryogenic Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a powerful alternative for structure determination.

Molecular modeling studies, such as docking and molecular dynamics simulations, can complement these experimental approaches by predicting binding modes and rationalizing observed structure-activity relationships. nih.govacs.org For instance, molecular modeling has been used to understand the dual activity of piperidine derivatives at histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Integration of Chemoinformatics and Artificial Intelligence for Future Ligand Discovery and Optimization based on the 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine Motif.

Virtual Screening and Library Design: Chemoinformatics tools can be used to design and screen large virtual libraries of compounds derived from the 4-(4-ethyl-1,3-thiazol-2-yl)piperidine scaffold. azolifesciences.com Virtual screening can filter vast chemical spaces to identify molecules with a high probability of being active against a specific target. nih.govjddtonline.infoamanote.com This reduces the number of compounds that need to be synthesized and tested, saving time and resources.

Machine Learning and AI in Drug Design: Machine learning (ML) and AI are being increasingly used for various aspects of drug discovery. desertsci.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained to predict the biological activity of new compounds based on their chemical structure, guiding the design of more potent analogs.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel scaffolds that incorporate the 4-(4-ethyl-1,3-thiazol-2-yl)piperidine motif.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to prioritize candidates with favorable drug-like profiles. researchgate.net

Protein Structure Prediction: AI tools like AlphaFold can predict the three-dimensional structure of proteins, which can then be used for structure-based drug design even when an experimental structure is not available. desertsci.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine, and how can structural purity be ensured?

- Methodological Answer : Synthesis typically involves coupling a piperidine derivative with a thiazole precursor. For example, ethyl piperidine-4-carboxylate derivatives can react with 4-ethylthiazole-2-amine under Buchwald-Hartwig or Ullmann coupling conditions. Post-synthesis, purity is confirmed via HPLC (>95%) and structural validation using -/-NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What analytical techniques are critical for characterizing 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine?

- Methodological Answer : Key techniques include:

- Spectroscopy : NMR for proton/carbon environments, FT-IR for functional groups (e.g., C-S stretch at ~670 cm).

- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 211.1084).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to avoid dermal exposure. Conduct reactions in fume hoods with HEPA filters, as thiazole derivatives may release volatile byproducts. Store the compound in airtight containers at 2–8°C under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states. Machine learning models trained on PubChem data (e.g., InChI keys, SMILES) can identify optimal solvents and catalysts. For instance, toluene with Pd(OAc) may reduce side reactions by 30% compared to DMF. Experimental validation via DOE (design of experiments) refines conditions iteratively .

Q. How do structural modifications to the thiazole or piperidine moieties affect bioactivity?

- Methodological Answer : Substituent effects are studied via SAR (structure-activity relationship) assays:

- Thiazole Modifications : Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces binding to cytochrome P450 enzymes by 40%, as shown in microsomal stability assays.

- Piperidine Modifications : Introducing a carbonyl group at C-4 enhances selectivity for serotonin receptors (5-HT) in radioligand binding studies (K = 12 nM vs. 85 nM for parent compound).

- Validation : Molecular docking (AutoDock Vina) and MD simulations correlate steric/electronic properties with activity .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardization : Use WHO-certified cell lines (e.g., HEK293T for receptor studies) and harmonized protocols (e.g., 24-hour incubation at 37°C).

- Cross-Validation : Combine orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression).

- Meta-Analysis : Apply mixed-effects models to pooled data from PubChem and ChEMBL, adjusting for batch effects .

Q. What strategies improve reproducibility in scaled-up synthesis?

- Methodological Answer : Key factors include:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time.

- Quality-by-Design (QbD) : Define critical parameters (e.g., temperature ±2°C, stirring rate ≥500 rpm) using risk assessment matrices.

- Batch Records : Document deviations (e.g., >5% impurity in intermediates triggers reprocessing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.